molecular formula C17H17N7 B2601942 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380140-83-8

3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2601942
CAS No.: 2380140-83-8
M. Wt: 319.372
InChI Key: IKXYHKNSPJXAKY-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with hydrazine to form the pyridazine ring, followed by subsequent functionalization with pyrimidinyl and piperazinyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents.

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and heterocyclic compounds with pyridinyl and pyrimidinyl substituents . Examples include:

Uniqueness

What sets 3-(Pyridin-3-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine apart is its unique combination of functional groups, which confer specific electronic and steric properties. These properties make it particularly useful in the design of new materials and therapeutic agents .

Properties

IUPAC Name

3-pyridin-3-yl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-2-14(12-18-6-1)15-3-4-17(22-21-15)24-10-8-23(9-11-24)16-5-7-19-13-20-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXYHKNSPJXAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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